molecular formula C11H24O3Si B13034736 (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol

(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol

Cat. No.: B13034736
M. Wt: 232.39 g/mol
InChI Key: NDCDMTFOLCEMMP-UHFFFAOYSA-N
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Description

(3-{[(Tert-Butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol is a chemical building block of interest in medicinal chemistry and organic synthesis. Its structure incorporates an oxetane ring, a motif recognized for its ability to improve the physicochemical and metabolic properties of drug candidates . The molecule features a tert-butyldimethylsilyl (TBDMS) ether group, a widely used protecting group for alcohols, allowing for selective manipulation of the molecule's other functional sites during multi-step synthetic sequences. The primary value of this compound lies in its application as a versatile synthetic intermediate. It can be utilized in the research and development of novel therapeutic agents, such as the imidazole derivatives discussed in patent literature for their potential as antimicrobial and antibacterial compounds . The pendant hydroxymethyl group on the oxetane ring can be further functionalized through various reactions, including oxidation, esterification, or alkylation, to create diverse molecular architectures. The TBDMS protecting group is stable under a range of reaction conditions but can be cleanly removed with specific reagents like tetra-n-butylammonium fluoride (TBAF) when the alcohol functionality is required. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult relevant safety data sheets prior to use. Note: Specific details on this exact compound's applications and mechanism of action in a research context are not fully detailed in the available sources and should be verified from primary scientific literature.

Properties

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

[3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxetan-3-yl]methanol

InChI

InChI=1S/C11H24O3Si/c1-10(2,3)15(4,5)14-9-11(6-12)7-13-8-11/h12H,6-9H2,1-5H3

InChI Key

NDCDMTFOLCEMMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(COC1)CO

Origin of Product

United States

Preparation Methods

Intramolecular Williamson Etherification

One of the most common methods to construct the oxetane ring is via intramolecular Williamson etherification. This involves the cyclization of a 1,3-diol or a hydroxyhalide precursor under basic conditions to form the strained four-membered oxetane ring.

  • Typical bases used include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
  • Leaving groups such as mesylates, triflates, or halides (bromides or chlorides) are employed to facilitate nucleophilic displacement.
  • Solvents like tetrahydrofuran (THF) are preferred for their ability to solubilize both reagents and bases.

This method has been demonstrated to provide oxetane rings in good to excellent yields (up to 95%) with stereochemical control depending on the substrate configuration.

Alternative Cyclization Conditions

  • Mild acidic catalysis using camphorsulfonic acid (CSA) has been reported to enable oxetane formation rapidly (within 10 minutes), offering an alternative to harsh basic conditions.
  • Use of ethylene glycol under reflux can also promote cyclization, possibly involving hypervalent silyl ether intermediates, as suggested by Danishefsky et al..

Introduction of the Tert-butyldimethylsilyl Protecting Group

The hydroxyl group on the oxetane ring is protected by silylation to afford the tert-butyldimethylsilyl ether, which enhances the compound’s stability and modulates its reactivity.

  • Common silylating agents include tert-butyldimethylsilyl chloride (TBDMS-Cl) or tert-butyldimethylsilyl triflate (TBDMS-OTf).
  • The reaction typically proceeds in the presence of a base such as imidazole or triethylamine in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF).
  • The silylation is generally performed at room temperature and monitored until completion by thin-layer chromatography (TLC) or NMR spectroscopy.

This step yields the silyl-protected oxetanemethanol derivative with high selectivity and yield.

Representative Synthetic Route Example

Step Reagents and Conditions Description Yield (%) Notes
1 Starting diol or hydroxyhalide + NaH in THF, 0°C to RT Intramolecular Williamson etherification to form oxetane ring 80–95 Base-mediated cyclization with inversion at benzylic center
2 TBDMS-Cl + imidazole in DCM, RT Protection of hydroxyl group as TBDMS ether 85–90 Mild conditions, monitored by NMR
3 Purification by distillation or chromatography Isolation of pure (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol Ensures removal of unreacted starting materials and side products

Research Findings and Optimization Insights

  • The choice of base and solvent critically influences the cyclization efficiency and stereochemical outcome. For example, sodium hydride in THF is favored for high yields and clean reactions.
  • The silylation step benefits from strictly anhydrous conditions to prevent hydrolysis of the silyl chloride and maximize yield.
  • Oxetane formation can be sensitive to the nature of substituents; electron-rich aryl groups on the precursor improve yield and selectivity for oxetane over side products like cyclopropanes.
  • Attempts to perform one-pot procedures combining cyclization and silylation have shown promise but require careful control of reaction parameters to avoid side reactions.

Comparative Analysis with Related Compounds

Compound Molecular Formula Distinctive Synthetic Feature Yield Range (%) Reference
This compound C10H22O3Si Oxetane ring formed via Williamson etherification; TBDMS protection of primary alcohol 80–95 (cyclization), 85–90 (silylation)
3-{[(tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol C20H28O3Si Uses diphenylsilyl protecting group, affecting solubility/reactivity 75–85
Ethyl 4-[[(tert-butyldimethylsilyl)oxy]methyl]cyclohexane-1-carboxylate C14H28O3Si Cyclohexane core instead of oxetane; silylation similar 70–90

Chemical Reactions Analysis

Types of Reactions

(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxetane ring can be reduced to form a more stable tetrahydrofuran derivative.

    Substitution: The TBDMS group can be replaced with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)aldehyde or carboxylic acid.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of (3-{[®oxy]methyl}oxetan-3-yl)methanol, where R represents the new substituent.

Scientific Research Applications

Drug Development

The compound has been explored as a potential building block in drug synthesis due to its unique structural features that allow for modifications leading to biologically active derivatives. For instance, derivatives of oxetane-containing compounds have shown promise in enhancing the pharmacokinetic profiles of various drugs, potentially improving their efficacy and reducing side effects.

A notable study examined the use of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol in synthesizing dopamine D1 receptor positive allosteric modulators. These modulators are significant in treating disorders like schizophrenia and Parkinson's disease, showcasing the compound's relevance in neuropharmacology .

Cosmetic Applications

In the cosmetics industry, this compound has been investigated for its potential as an emollient and stabilizing agent in formulations. Its silyl ether functionality contributes to improved skin feel and moisture retention properties in topical products.

Research indicates that formulations incorporating this compound can enhance skin hydration and stability, making it suitable for creams and lotions aimed at treating dry skin conditions .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for its ability to enhance mechanical properties and thermal stability. Its silane groups facilitate cross-linking reactions that improve the durability of polymeric materials.

A recent investigation highlighted the use of this compound in developing thermosetting resins that exhibit superior resistance to heat and chemical degradation, making them ideal for industrial applications .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for drug synthesisEnhances pharmacokinetics; potential in neuropharmacology
Cosmetic FormulationEmollient and stabilizing agentImproves skin hydration; enhances stability of topical products
Materials ScienceEnhances mechanical properties of polymersImproved heat resistance; suitable for industrial applications

Neuropharmacological Applications

A case study focused on synthesizing dopamine D1 receptor modulators using this compound demonstrated its utility in drug design. The resulting compounds exhibited enhanced binding affinity compared to traditional structures, indicating a promising direction for therapeutic development .

Cosmetic Formulation Development

In another study, a formulation containing this compound was evaluated for its moisturizing properties. Clinical trials revealed significant improvements in skin hydration levels among participants using the product over a four-week period, affirming its efficacy as a cosmetic ingredient .

Mechanism of Action

The mechanism of action of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol largely depends on its application. In organic synthesis, the TBDMS group serves as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step syntheses. The oxetane ring can participate in ring-opening reactions, providing a versatile intermediate for further transformations .

Comparison with Similar Compounds

Variation in Silyl Protecting Groups

Compound: (3-{[(Tert-Butyldiphenylsilyl)Oxy]Methyl}Oxetan-3-yl)Methanol

  • Core Structure : Oxetane
  • Protecting Group : Tert-butyldiphenylsilyl (TBDPS)
  • Molecular Formula : C₂₁H₂₈O₃Si
  • Molecular Weight : 356.53 g/mol
  • Key Differences :
    • The TBDPS group increases steric bulk, reducing solubility in polar solvents compared to the TBS analog.
    • Deprotection requires harsher conditions (e.g., HF-pyridine) versus fluoride-based cleavage for TBS.

Variation in Oxygen-Containing Rings

Compound : 2-{3-[(TBS)Oxy]Oxolan-3-yl}Acetaldehyde

  • Core Structure : Tetrahydrofuran (oxolane)
  • Molecular Formula : C₁₂H₂₄O₃Si
  • Molecular Weight : 244.41 g/mol
  • Key Differences :
    • The five-membered oxolane ring lacks the strain of oxetane, reducing reactivity.
    • The aldehyde group introduces distinct reactivity (e.g., susceptibility to nucleophilic attack) compared to the primary alcohol in the target compound.

Variation in Protecting Group Size and Stability

Compound: [3-(Methoxymethyl)Oxetan-3-yl]Methanol

  • Core Structure : Oxetane
  • Protecting Group : Methoxy
  • Molecular Formula : C₆H₁₂O₃
  • Molecular Weight : 144.17 g/mol
  • Key Differences :
    • The methoxy group is smaller and more labile under acidic/basic conditions, limiting its utility in multi-step syntheses.
    • Higher polarity enhances aqueous solubility but reduces stability in organic solvents.

Variation in Carbon Backbone

Compound : (R)-3-(((TBS)Oxy)Methyl)-3-Methylpentan-1-ol

  • Core Structure: Branched pentanol
  • Molecular Formula : C₁₃H₃₀O₂Si
  • Molecular Weight : 258.47 g/mol
  • Key Differences: Flexible pentanol backbone lacks ring strain, reducing reactivity. The TBS group’s ¹H-NMR signature (δ 0.91 ppm, tert-butyl) is conserved, but other peaks differ due to the absence of oxetane.

Data Table: Comparative Analysis

Compound Name Core Structure Protecting Group Molecular Formula MW (g/mol) Key Functional Groups Notable Properties
Target Compound Oxetane TBS C₁₁H₂₄O₃Si 232.09 Oxetane, primary alcohol High ring strain, TBS stability
TBDPS Analog Oxetane TBDPS C₂₁H₂₈O₃Si 356.53 Oxetane, primary alcohol Increased steric bulk, lower solubility
Methoxy Analog Oxetane Methoxy C₆H₁₂O₃ 144.17 Oxetane, primary alcohol Labile, higher polarity
Pentanol Derivative Pentanol TBS C₁₃H₃₀O₂Si 258.47 Secondary alcohol Flexible, no ring strain
Oxolane Derivative Oxolane (THF) TBS C₁₂H₂₄O₃Si 244.41 Aldehyde, ether Lower reactivity, aldehyde functionality

Research Findings and Implications

  • Stability Under Hydrogenation: The TBS group in the target compound remains intact during Pd/C-catalyzed hydrogenation, as demonstrated in analogous pentanol derivatives .
  • Biological Applications : TBS-protected hydroxymethyl groups in pyridine-based β-lactamase inhibitors (e.g., compound 28) highlight the group’s role in enhancing synthetic feasibility and metabolic stability .
  • Reactivity Trends : Oxetane’s ring strain facilitates nucleophilic ring-opening reactions, contrasting with the inertness of five-membered oxolane derivatives .

Biological Activity

The compound (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol , also known by its CAS number 2306264-51-5, presents a unique structure that may confer specific biological activities. This article aims to explore the biological activity of this compound, synthesizing information from various research studies, patents, and chemical databases.

Basic Information

  • IUPAC Name : (3-(((tert-butyldimethylsilyl)oxy)methyl)oxetan-3-yl)methanol
  • Molecular Formula : C11H24O3Si
  • Molecular Weight : 232.39 g/mol
  • Purity : 97% .

Structural Characteristics

The compound features a tert-butyldimethylsilyl group that enhances its stability and solubility in organic solvents, which is crucial for biological assays. The oxetane ring contributes to its potential as a bioactive molecule, possibly influencing its interaction with biological targets.

Research indicates that compounds with similar structural motifs can exhibit various biological activities, including:

  • Antiviral Activity : Compounds containing oxetane rings have been studied for their potential as antiviral agents. For instance, oxetane derivatives have shown efficacy against HIV by inhibiting reverse transcriptase .
  • Enzyme Modulation : The presence of silyl groups may enhance the compound's ability to interact with enzymes, potentially acting as a positive allosteric modulator in certain pathways .

Study 1: Antiviral Properties

A study exploring the antiviral properties of oxetane derivatives found that certain modifications could lead to significant inhibition of viral replication in vitro. The study highlighted the need for further exploration into the specific mechanisms by which these compounds exert their effects .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme-modulating capabilities of silyl-containing compounds. The findings suggested that such modifications could enhance binding affinity and selectivity for target enzymes, which is critical in drug design .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological Activity
Compound AStructure AAntiviral activity against HIV
Compound BStructure BEnzyme inhibition in cancer models
Compound CStructure CModulation of neurotransmitter receptors

This table illustrates how variations in chemical structure can lead to diverse biological activities.

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